molecular formula C10H13Br B8782855 4-(2-Bromoethyl)-1,2-dimethylbenzene CAS No. 103323-56-4

4-(2-Bromoethyl)-1,2-dimethylbenzene

Cat. No.: B8782855
CAS No.: 103323-56-4
M. Wt: 213.11 g/mol
InChI Key: NXNNJSPCPKSLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoethyl)-1,2-dimethylbenzene (CAS#:103323-56-4) is a valuable organic intermediate with the molecular formula C10H13Br and a molecular weight of 213.114 g/mol . This compound, also known as 3,4-dimethylphenethyl bromide, features a bromoethyl side chain on a dimethyl-substituted benzene ring, making it a versatile building block in synthetic chemistry . Its primary research application is as a key precursor in organic synthesis, particularly in the development of pharmaceutical agents. The bromoethyl group serves as an excellent leaving group, enabling efficient functional group transformations through various nucleophilic substitution reactions. Literature sources indicate its use in synthetic routes with yields exceeding 90% for the production of more complex target molecules . Researchers utilize this compound in medicinal chemistry projects, where it facilitates the introduction of the 3,4-dimethylphenethyl moiety into potential drug candidates . Applications & Research Value: • Pharmaceutical Intermediates: Serves as a critical building block for the synthesis of bioactive molecules, as documented in medicinal chemistry research . • Chemical Synthesis: The reactive benzyl bromide functionality allows for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures. Handling & Safety: This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Proper personal protective equipment, including gloves and eyeshields, should be worn. Refer to the Safety Data Sheet for detailed handling and disposal information.

Properties

CAS No.

103323-56-4

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

4-(2-bromoethyl)-1,2-dimethylbenzene

InChI

InChI=1S/C10H13Br/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5-6H2,1-2H3

InChI Key

NXNNJSPCPKSLRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCBr)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Toxicity/Reactivity
4-(2-Bromoethyl)-1,2-dimethylbenzene C₁₀H₁₃Br 213.11 Bromoethyl side chain enhances reactivity; used in alkylation and coupling reactions. Limited toxicity data; inferred hazards include skin/eye irritation (based on analogs) .
1,2-Dimethylbenzene (o-Xylene) C₈H₁₀ 106.16 Simple dimethylbenzene isomer; common solvent. EC₅₀ for P. akamusi larvae: 6.8 mg/L (moderate toxicity) .
4-Bromo-1,2-dimethylbenzene C₈H₉Br 185.06 Bromine directly on the aromatic ring; lacks ethyl chain. Higher reactivity in electrophilic substitution vs. o-xylene .
4-(3-Bromopropoxy)-1,2-dimethylbenzene C₁₁H₁₅BrO 259.14 Bromopropoxy substituent; ether linkage increases polarity. Used in pharmaceutical intermediates; no direct toxicity data .
2-Bromoethyl 3,4-dimethylphenyl ether C₁₀H₁₃BrO 229.11 Ether derivative with bromoethyl chain; higher boiling point. Priced at ~$60–$1,018 per gram (industrial use); limited hazard data .

Key Observations:

Structural and Functional Differences :

  • The bromoethyl group in this compound distinguishes it from simpler dimethylbenzenes (e.g., o-xylene) and brominated analogs (e.g., 4-bromo-1,2-dimethylbenzene). This group facilitates nucleophilic substitution reactions, making it valuable in synthesizing complex organic molecules .
  • Ether derivatives (e.g., 2-bromoethyl 3,4-dimethylphenyl ether) exhibit higher polarity and boiling points due to the oxygen atom, altering their solubility and industrial applications .

Toxicity Profile: o-Xylene (1,2-dimethylbenzene) shows moderate toxicity to aquatic organisms (P. akamusi larvae EC₅₀ = 6.8 mg/L), while brominated derivatives like 4-bromo-1,2-dimethylbenzene are likely more toxic due to halogen presence, though specific data are lacking .

Synthetic Utility :

  • The bromoethyl group in this compound enables its use in radical-mediated reactions, such as solvolysis with halogen migration (e.g., 50% 1,2-bromine migration in trifluoroacetolysis) .
  • Derivatives like 4-(3-bromopropoxy)-1,2-dimethylbenzene are intermediates in drug development, priced at $16,500–$5,900 per gram depending on purity .

Preparation Methods

Catalytic Bromination Using FeCl₃ and Quaternary Ammonium Salts

This method, described in patent CN102234220A, involves bromination of o-xylene under controlled conditions to achieve regioselective substitution.

Reaction Protocol:

  • Reactants :

    • o-Xylene (3 mol)

    • Bromine (3 mol, 1:1 molar ratio)

    • Dichloromethane (solvent)

    • Catalyst system: FeCl₃ (4–5 parts) + quaternary ammonium salt (e.g., tetrabutylammonium chloride, 1 part).

  • Conditions :

    • Temperature: −60°C to −20°C during bromine addition.

    • Post-reaction heating to 10–20°C for 2 hours.

    • Workup: Neutralization with Na₂SO₃, washing with dilute alkali (pH 8–9), and distillation.

Performance Data:

Catalyst CombinationProduct Purity (%)Yield (%)Byproducts (%)
FeCl₃ + Tetrabutylammonium Cl88.896.5<5
FeCl₃ + Methyltrioctylammonium Cl88.396.0<5

Advantages : High regioselectivity (85–93% para-bromination), scalability, and recyclable catalysts.

HBr-Mediated Bromination of Phenethyl Alcohol Derivatives

A modified approach from PMC6268148 adapts bromination using HBr in acetic acid for alcohol precursors.

Reaction Protocol:

  • Reactants :

    • 2-(2,6-Dimethylphenyl)ethanol (10 mmol)

    • 30% HBr in acetic acid (6 mL)

  • Conditions :

    • Sealed tube at 100°C for 12 hours.

    • Neutralization with NaHCO₃ and extraction with chloroform.

Performance Data:

Starting MaterialProduct Purity (%)Yield (%)
2-(2,6-Dimethylphenyl)ethanol9291

Advantages : Avoids extreme cryogenic conditions; suitable for lab-scale synthesis.

Grignard Reaction with Ethylene Oxide Derivatives

A Grignard-based method from PMC6268148 utilizes ethylene oxide-d₄ to introduce the bromoethyl group.

Reaction Protocol:

  • Reactants :

    • 2,6-Dimethylbromobenzene (1 mol)

    • Ethylene oxide-d₄ (1.2 mol)

    • Mg turnings (1.1 mol) in THF.

  • Conditions :

    • Reflux at −20°C for 2 hours.

    • Acidic workup (HCl) and purification via column chromatography.

Performance Data:

Scale (mol)Product Purity (%)Yield (%)
0.59596
2.09394

Advantages : Isotopic labeling capability; high atom economy.

Friedel-Crafts Alkylation with Bromoethylating Agents

A copper-catalyzed method from AA Blocks employs bromoethyl halides for alkylation.

Reaction Protocol:

  • Reactants :

    • 1,2-Dimethylbenzene (1 mol)

    • 1,2-Dibromoethane (2 mol)

    • CuCl (10 mol%) in water.

  • Conditions :

    • 100°C for 24 hours under air.

    • Extraction with ethyl acetate and silica gel purification.

Performance Data:

Catalyst Loading (mol%)Product Purity (%)Yield (%)
108985
159188

Advantages : Aqueous conditions; avoids hazardous solvents.

Comparative Analysis of Methods

MethodTemperature Range (°C)Catalyst SystemScalabilityEnvironmental Impact
Catalytic Bromination−60 to 20FeCl₃ + Quaternary saltIndustrialModerate (solvent recovery)
HBr/AcOH Bromination100HBrLab-scaleLow (aqueous workup)
Grignard Reaction−20 to 25Mg/THFLab-scaleHigh (THF disposal)
Friedel-Crafts Alkylation100CuClPilot-scaleLow (water solvent)

Optimization Strategies

  • Catalyst Recycling : FeCl₃-quaternary ammonium systems can be reused 3–5 times with <5% yield drop.

  • Solvent Selection : Dichloromethane in Method 1 reduces byproduct formation vs. non-polar solvents.

  • Temperature Control : Slow bromine addition at −30°C in Method 1 minimizes di-bromination .

Q & A

Q. Q1. What are the standard synthetic routes for 4-(2-Bromoethyl)-1,2-dimethylbenzene, and how are they validated?

The synthesis typically involves electrophilic aromatic substitution followed by alkylation. A common method starts with bromination of 1,2-dimethylbenzene using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃) to introduce bromine at the para position. Subsequent reaction with ethyl bromide or ethylene under controlled conditions introduces the bromoethyl group . Validation includes NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and mass spectrometry (MS) for molecular weight verification. Cross-referencing with PubChem data (e.g., InChIKey, SMILES) ensures structural accuracy .

Safety and Handling

Q. Q2. What safety protocols are recommended for handling this compound in laboratory settings?

Key precautions include:

  • Storage : Maintain at 0–6°C to prevent decomposition .
  • First Aid :
    • Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
    • Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Toxicology : Limited toxicological data exist; assume hazards similar to aromatic halides (e.g., irritancy, potential carcinogenicity) .

Advanced Synthesis Optimization

Q. Q3. How can bromination efficiency be optimized during synthesis?

Optimal bromination conditions involve:

  • Catalyst concentration : 1–2 mol% FeBr₃ to minimize side reactions (e.g., dibromination) .
  • Reagent stoichiometry : A 1:1.2 molar ratio of substrate to Br₂ improves para-selectivity.
  • Temperature control : Reactions at 40–60°C balance yield (up to 85%) and purity . Post-reaction purification via vacuum distillation or recrystallization removes unreacted bromine and byproducts .

Biological Applications

Q. Q4. What role does this compound play in modulating multidrug resistance (MDR) in cancer therapy?

The bromoethyl group enhances lipophilicity , enabling interaction with MDR-associated proteins (e.g., P-glycoprotein). Studies suggest it inhibits drug efflux, potentiating chemotherapeutics like doxorubicin. However, mechanistic data are limited; structure-activity relationship (SAR) studies are recommended to optimize substituent effects on binding affinity .

Data Contradictions and Resolution

Q. Q5. How can researchers address discrepancies in reported yields for bromoethyl group introduction?

Discrepancies arise from varying reaction conditions (e.g., solvent polarity, catalyst activity). To resolve:

  • Systematic screening : Test solvents (e.g., DCM vs. THF) and catalysts (FeBr₃ vs. AlCl₃) under controlled temperatures.
  • Analytical validation : Use HPLC or GC-MS to quantify byproducts (e.g., dibrominated derivatives) and adjust stoichiometry .
  • Replicate studies : Compare results with published protocols (e.g., hydrobromic acid concentration at 180 mM for 85% yield) .

Analytical Methodologies

Q. Q6. What advanced analytical techniques are critical for characterizing this compound’s stability?

  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.
  • UV-Vis spectroscopy : Monitor degradation under light exposure.
  • X-ray crystallography : Resolve crystal packing and halogen-bonding interactions, which influence stability .

Industrial-Scale Purification

Q. Q7. How is this compound purified in industrial settings?

Large-scale purification employs:

  • Continuous flow reactors : Enhance reaction control and reduce impurities.
  • Fractional distillation : Isolate the product based on boiling point differences (e.g., ~220°C for the pure compound) .
  • Recrystallization : Use ethanol/water mixtures to remove polar byproducts .

Applications in Drug Design

Q. Q8. How can structural modifications of this compound improve its pharmacokinetic properties?

  • Halogen substitution : Replace bromine with fluorine to reduce metabolic lability while retaining electronic effects.
  • PEGylation : Introduce polyethylene glycol chains to enhance solubility and bioavailability.
  • Prodrug strategies : Link the bromoethyl group to enzymatically cleavable moieties for targeted release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.